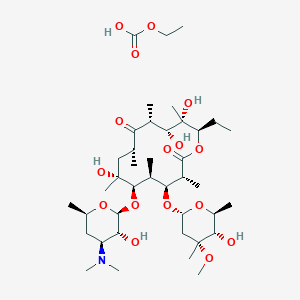

Erythromycin ethylcarbonate

Description

Properties

CAS No. |

1334-35-6 |

|---|---|

Molecular Formula |

C40H73NO16 |

Molecular Weight |

824.0 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;ethyl hydrogen carbonate |

InChI |

InChI=1S/C37H67NO13.C3H6O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-6-3(4)5/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2H2,1H3,(H,4,5)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |

InChI Key |

FHVBJYZAOURXAF-YZPBMOCRSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCOC(=O)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCOC(=O)O |

Origin of Product |

United States |

Erythromycin Ethylcarbonate: a Prodrug Perspective

Ester Prodrug Strategy for Erythromycin (B1671065) Derivatization

Ester prodrugs are formed by masking a hydroxyl or carboxyl group on the parent drug with an ester group. exo-ricerca.itnih.gov This modification is intended to protect the active drug from premature degradation. innovareacademics.in In the case of erythromycin, its hydroxyl groups are suitable targets for esterification. By converting one of these groups into an ester, such as an ethylcarbonate ester, the molecule's susceptibility to acid-catalyzed intramolecular degradation is significantly reduced. patsnap.comontosight.ai These ester derivatives are typically more stable and can be more lipophilic, which may improve absorption from the gastrointestinal tract. rutgers.edu Once absorbed, these prodrugs are designed to be converted back to the active erythromycin by enzymes in the body. innovareacademics.in

Advanced Molecular Design and Structural Modification Approaches

Erythromycin ethylcarbonate is a specific, rationally designed derivative of erythromycin. The modification involves the attachment of an ethyl carbonate group at the 2'-hydroxyl position of the desosamine (B1220255) sugar, a key component of the erythromycin molecule. ontosight.ai This structural alteration temporarily masks the hydroxyl group, which is crucial for the drug's interaction with its bacterial target but also a site of potential instability.

The addition of the ethyl carbonate moiety alters the physicochemical properties of the parent drug, leading to improved stability. ontosight.ai This targeted modification is a prime example of advanced molecular design aimed at optimizing a drug's performance without altering its fundamental mechanism of action once it reaches the site of infection. patsnap.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] ethyl carbonate | nih.gov |

| Molecular Formula | C40H71NO15 | nih.gov |

| Molecular Weight | 806.0 g/mol | nih.gov |

| Synonyms | Erythromycin 2'-(ethyl carbonate), 2''-o-Ethoxycarbonylerythromycin | ontosight.ai |

Biotransformation Pathways to Active Erythromycin

For a prodrug to be effective, it must be efficiently converted back to its active parent form within the body. This process, known as biotransformation, is central to the function of this compound. After administration and absorption, the prodrug undergoes enzymatic action to release the active erythromycin, allowing it to exert its antibacterial effects. patsnap.com

Enzymatic Hydrolysis Mechanisms

The primary mechanism for the conversion of this compound to active erythromycin is enzymatic hydrolysis. innovareacademics.in This chemical reaction involves the cleavage of the ester bond in the ethyl carbonate group. exo-ricerca.it The hydrolysis regenerates the crucial 2'-hydroxyl group on the desosamine sugar of erythromycin, releasing ethanol (B145695) and carbon dioxide as byproducts. This process is common for many ester-based prodrugs and is essential for activating the drug at or near its site of action. wuxiapptec.comnih.gov

Role of Specific Esterase Enzymes in Prodrug Conversion

The hydrolysis of ester prodrugs is catalyzed by a diverse group of enzymes known as esterases. exo-ricerca.itrutgers.edu These enzymes are ubiquitous in the body and are found in various tissues, including the blood, liver, and intestinal wall. exo-ricerca.itrutgers.edu Carboxylesterases are a key class of enzymes responsible for the activation of many ester prodrugs. nih.gov The conversion of this compound is accomplished by these non-specific esterases, which recognize and cleave the ester linkage, releasing the active erythromycin. innovareacademics.inrutgers.edu

It is critical to distinguish these host esterases from the erythromycin esterases found in some resistant bacteria. nih.govnih.gov Bacterial erythromycin esterases, such as EreA and EreB, confer antibiotic resistance by hydrolyzing the macrolactone ring of the erythromycin molecule, thereby inactivating it. nih.govresearchgate.netnih.govebi.ac.uk This is a bacterial defense mechanism and is fundamentally different from the therapeutic activation of the prodrug by host enzymes.

Table 2: Comparison of Esterase Actions on Erythromycin

| Enzyme Type | Location | Action on Erythromycin Structure | Outcome |

|---|---|---|---|

| Host Esterases (e.g., Carboxylesterases) | Human plasma, liver, tissues | Hydrolyze the 2'-ethylcarbonate ester bond | Prodrug Activation: Releases active erythromycin |

| Bacterial Erythromycin Esterases (EreA, EreB) | Resistant Bacteria | Hydrolyze the 14-membered macrolactone ring | Drug Inactivation: Confers antibiotic resistance |

Molecular Mechanisms of Action and Resistance of Active Erythromycin

Mechanism of Bacterial Protein Synthesis Inhibition

Erythromycin's primary mechanism of action involves the reversible binding to the bacterial ribosome, which effectively halts protein synthesis. nih.gov This inhibition prevents the bacteria from producing essential proteins required for their growth and replication. nih.gov

The target of erythromycin (B1671065) is the 50S subunit of the bacterial ribosome. nih.gov Specifically, it binds to the 23S ribosomal RNA (rRNA) molecule within this subunit. asm.orgnih.gov The binding site is located in close proximity to the peptidyl transferase center (PTC) and within the nascent peptide exit tunnel (NPET). oup.comovid.comspandidos-publications.com This strategic location allows erythromycin to interfere with the elongation of the polypeptide chain. oup.com The binding is typically characterized by a 1:1 stoichiometry, meaning one molecule of erythromycin binds to one 50S ribosomal subunit. youtube.com

The interaction between erythromycin and the 23S rRNA is a critical determinant of its antibacterial activity. The macrolide molecule establishes specific contacts with the nucleotides of the rRNA, effectively creating a physical obstruction in the path of the growing polypeptide chain. ovid.comasm.org

Erythromycin's binding to the 50S ribosomal subunit directly impedes the translocation step of protein synthesis. nih.govnih.govnih.gov Translocation is the process where the ribosome moves along the messenger RNA (mRNA) to read the next codon, allowing for the addition of the subsequent amino acid to the growing peptide chain. nih.gov

By occupying its binding site within the nascent peptide exit tunnel, erythromycin physically blocks the passage of the elongating polypeptide. ovid.com This obstruction causes the ribosome to stall during the elongation phase of translation. ovid.com While the initial steps of protein synthesis, including the formation of the first few peptide bonds, may proceed, the continued elongation is halted as the nascent peptide encounters the bound antibiotic. ovid.com This leads to the premature dissociation of peptidyl-tRNA from the ribosome, further disrupting protein synthesis. ovid.comnih.gov Some research also suggests that erythromycin can interfere with the assembly of the 50S ribosomal subunit itself, adding another layer to its inhibitory action. asm.orgyoutube.com

Molecular Basis of Macrolide Antimicrobial Resistance

Bacteria have evolved several sophisticated mechanisms to counteract the inhibitory effects of macrolide antibiotics like erythromycin. These resistance strategies primarily involve modification of the drug's target, active removal of the drug from the cell, or enzymatic inactivation of the antibiotic.

One of the most prevalent mechanisms of macrolide resistance is the modification of the ribosomal target site through methylation. asm.orgasm.org This process is mediated by a family of enzymes called erythromycin ribosome methylases, which are encoded by erm genes. asm.orgoup.comsemanticscholar.org These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations. youtube.com

The Erm enzymes catalyze the mono- or dimethylation of a specific adenine residue (A2058 in E. coli numbering) within the 23S rRNA. nih.govnih.gov This modification occurs within the binding site of erythromycin on the ribosome. nih.gov The addition of methyl groups to this critical adenine residue sterically hinders the binding of macrolide antibiotics, thereby reducing their affinity for the ribosome. semanticscholar.org As a result, protein synthesis can proceed even in the presence of the drug. youtube.com

The expression of erm genes can be either constitutive, where the methylase is always produced, or inducible, where its production is triggered by the presence of a macrolide antibiotic. asm.org This type of resistance often confers cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics, a phenomenon known as the MLSB phenotype. asm.orgyoutube.com

Another mechanism of resistance involves genetic mutations in the 23S rRNA gene itself. nih.govoup.com These mutations directly alter the nucleotide sequence of the erythromycin binding site, leading to decreased drug affinity. nih.gov This form of resistance is particularly significant in pathogenic species that have a limited number of rrn operons (the genes that code for rRNA), such as Helicobacter pylori and Mycobacterium species. nih.govnih.gov

The most frequently observed mutations occur at positions that are critical for macrolide binding, most notably at the adenine residue A2058. nih.govnih.gov For instance, an A-to-G or A-to-C transition at this position can confer high-level resistance to macrolides. asm.org Mutations at other nearby nucleotides, such as C2611, have also been associated with macrolide resistance in various bacteria, including Neisseria gonorrhoeae and Chlamydia trachomatis. spandidos-publications.comnih.gov The specific mutation can influence the level of resistance and the cross-resistance profile to other antibiotics. asm.org

Efflux pumps are membrane-associated protein complexes that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. youtube.comtandfonline.comnih.gov This is a significant mechanism of resistance to macrolides in many bacterial species. nih.govnih.gov

These pumps can be either specific for a particular class of antibiotics or have a broad substrate range, contributing to multidrug resistance. tandfonline.com In the context of macrolide resistance, the M phenotype is conferred by efflux pumps encoded by genes such as mef (macrolide efflux). nih.govnih.gov These pumps are typically specific for 14- and 15-membered macrolides. nih.gov

Enzymatic Inactivation and Degradation of Macrolides by Bacteria

A direct method of resistance employed by some bacteria is the enzymatic modification and inactivation of the macrolide antibiotic itself. nih.gov This is accomplished by specific enzymes that chemically alter the structure of erythromycin, rendering it incapable of binding to the ribosome. nih.gov Two major classes of enzymes are involved in this process: macrolide esterases and macrolide phosphotransferases.

Macrolide Esterases:

Certain bacteria produce erythromycin esterases (Ere) that inactivate the antibiotic by hydrolyzing the macrolactone ring. acs.orgnih.govresearchgate.net This enzymatic cleavage opens the ring structure, which is essential for its interaction with the ribosome. researchgate.net Two main types of erythromycin esterases have been identified: EreA and EreB. acs.orgnih.gov While both enzymes confer resistance to 14- and 15-membered macrolides like erythromycin, they exhibit different substrate specificities. nih.gov For instance, EreA has a more limited profile and does not hydrolyze azithromycin, whereas EreB is effective against a broader range of these macrolides. nih.gov

Macrolide Phosphotransferases:

Macrolide phosphotransferases (MPHs) represent another family of inactivating enzymes. nih.govbohrium.com These enzymes catalyze the phosphorylation of the 2'-hydroxyl group of the desosamine (B1220255) sugar of the macrolide. nih.gov This modification also prevents the antibiotic from binding effectively to its ribosomal target. There are different types of MPHs, such as MPHA and MPHB, which have preferences for different types of macrolides. nih.gov The genes encoding these enzymes are often located on mobile genetic elements, which facilitates their spread among bacterial populations. nih.gov

Interactive Data Table: Enzymes Involved in Macrolide Inactivation

| Enzyme Class | Specific Enzyme(s) | Gene(s) | Mechanism of Action | Substrate Specificity (Examples) |

| Macrolide Esterases | EreA, EreB | ereA, ereB | Hydrolysis of the macrolactone ring | 14- and 15-membered macrolides (e.g., Erythromycin) |

| Macrolide Phosphotransferases | MPHA, MPHB | mphA, mphB | Phosphorylation of the 2'-hydroxyl group | 14-, 15-, and 16-membered macrolides |

Chemical Synthesis and Derivatization Strategies for Erythromycin Esters

Synthetic Methodologies for Esterification and Prodrug Formation

The conversion of erythromycin (B1671065) into its ester prodrugs is a cornerstone of its clinical utility, aiming to enhance its pharmacokinetic properties. patsnap.comontosight.ai The primary site for this modification is the hydroxyl group at the C2' position of the desosamine (B1220255) sugar, as esterification here effectively masks the drug's unpleasant taste and protects the molecule from degradation by gastric acid. scirp.orgnih.gov

The synthesis of erythromycin ethylcarbonate involves the reaction of erythromycin A with an acylating agent, specifically an ethyl carbonate precursor. A common method employs ethyl chloroformate as the reagent that provides the ethyl carbonate moiety. google.com The reaction is typically conducted in the presence of a base, such as sodium hydrogencarbonate or potassium hydroxide, which acts as an acid scavenger to neutralize the hydrochloric acid byproduct generated during the esterification. google.com Anhydrous organic solvents like acetone (B3395972) or tetrahydrofuran (B95107) are commonly used as the reaction medium. google.comjustia.com This process results in the formation of an ester linkage at the 2'-hydroxyl position, yielding the 2'-O-ethoxycarbonylerythromycin, or this compound. ontosight.ainih.gov This modification creates a prodrug that is stable in the stomach but is later hydrolyzed by esterases in the bloodstream to release the active erythromycin. patsnap.commdpi.com

Table 1: Synthesis of this compound

| Component | Role | Example | Reference |

|---|---|---|---|

| Starting Material | Parent Antibiotic | Erythromycin A | google.com |

| Acylating Agent | Provides Ethyl Carbonate Group | Ethyl Chloroformate | google.com |

| Solvent | Reaction Medium | Acetone, Tetrahydrofuran (THF) | google.comjustia.com |

| Base | Acid Scavenger | Sodium Hydrogencarbonate (NaHCO₃), Potassium Hydroxide (KOH) | google.com |

Isolation and Purification Techniques for this compound

Following the synthesis, a multi-step process is required to isolate and purify this compound from the reaction mixture, which contains unreacted starting materials, reagents, and byproducts. The crude product is first obtained after initial workup procedures, which may involve solvent evaporation and extraction. google.com

Purification is predominantly achieved using chromatographic techniques. google.comnih.gov Silica (B1680970) gel column chromatography is a highly effective method for separating the desired ester from other components. google.com A solvent system, often referred to as the eluent or mobile phase, is passed through the silica gel column to separate the compounds based on their polarity. Elution solvent systems such as a mixture of acetone and benzene (B151609) or chloroform (B151607) and methanol (B129727) have been successfully used. google.comnih.gov

Thin-layer chromatography (TLC) is another valuable tool used throughout the process. nih.gov It helps in monitoring the progress of the reaction and in identifying the fractions collected from the column chromatography that contain the pure product by comparing their retention factor (R_f) values to a reference standard. nih.gov

The final step in the isolation process is often crystallization. google.com After the pure fractions are collected and the solvent is removed, the purified this compound can be crystallized from a suitable solvent mixture, such as dichloromethane/isopropyl ether, to yield the final product as a stable, crystalline solid. google.com

Table 2: Isolation and Purification Methods

| Technique | Purpose | Materials/Solvents | Reference |

|---|---|---|---|

| Solvent Extraction | Initial separation of crude product | Chloroform | nih.gov |

| Column Chromatography | Primary purification of the compound | Silica Gel, Acetone/Benzene, Chloroform/Methanol | google.comnih.gov |

| Thin-Layer Chromatography (TLC) | Monitoring reaction and purity | Silica Gel Plates, Methanol/Chloroform | nih.gov |

| Crystallization | Final isolation of pure solid product | Dichloromethane/Isopropyl Ether | google.com |

Advanced Chemical Modifications and Conjugate Prodrug Development for Macrolides

While simple esterification represents a successful first-generation approach, research has progressed toward more advanced chemical modifications to further improve the therapeutic profile of macrolide antibiotics. researchgate.netnih.gov The goals of these advanced strategies include expanding the antimicrobial spectrum, increasing potency against resistant strains, and enhancing drug targeting. researchgate.netgoogle.com

One major area of development has been the modification of the macrolactone ring itself. This has led to new classes of semi-synthetic macrolides such as the ketolides (e.g., Telithromycin) and azalides (e.g., Azithromycin). scirp.orgnih.govmdpi.com Ketolides feature a keto group instead of the L-cladinose sugar at the C3 position, which helps them evade certain bacterial resistance mechanisms. nih.gov Azalides are characterized by the insertion of a nitrogen atom into the aglycone ring, a modification that improves acid stability and alters tissue distribution. mdpi.com

Another sophisticated strategy is the development of conjugate prodrugs , where the macrolide is linked to another molecule, such as a polymer or an antibody, to control its delivery and release. innovareacademics.in These macromolecular prodrugs can be designed to target specific tissues, such as cancer cells, thereby concentrating the drug's effect where it is needed most and reducing systemic exposure. innovareacademics.in The design of these conjugates often incorporates specialized spacers or linkers between the drug and the carrier molecule. uomustansiriyah.edu.iq These linkers are engineered to be stable in circulation but cleavable by specific enzymes or conditions (e.g., the low pH of a tumor microenvironment) at the target site. uomustansiriyah.edu.iq

The concept of pro-prodrugs , also known as cascade-latentiated prodrugs, represents a further refinement. nih.govuomustansiriyah.edu.iq In this approach, the drug is derivatized in such a way that it requires multiple steps, typically enzymatic, to be converted first into an intermediate prodrug and then finally into the active drug. uomustansiriyah.edu.iq This multi-step activation can provide more precise control over the rate and location of drug release.

Table 3: Advanced Macrolide Modifications and Derivatives

| Derivative Class | Key Modification | Primary Advantage | Example | Reference |

|---|---|---|---|---|

| Azalides | Nitrogen insertion into the macrolactone ring | Improved acid stability and pharmacokinetics | Azithromycin | mdpi.com |

| Ketolides | Replacement of cladinose (B132029) sugar with a 3-keto group | Activity against some resistant bacteria | Telithromycin | scirp.orgnih.gov |

| Conjugate Prodrugs | Covalent linkage to a macromolecule (e.g., polymer, antibody) | Targeted drug delivery, reduced toxicity | Drug-Polymer Conjugates | innovareacademics.in |

| Pro-prodrugs | Multi-step activation required for drug release | Enhanced control over drug release kinetics | Erythromycin B enol ether ethyl succinate (B1194679) | nih.gov |

Environmental Fate and Ecotoxicological Considerations of Macrolide Antibiotics

Occurrence and Distribution of Macrolide Residues in Environmental Matrices

The widespread use of erythromycin (B1671065) in human and veterinary medicine has led to its detection as an environmental contaminant worldwide. researchgate.netnih.gov Following administration, a significant portion of erythromycin is excreted in a biologically active form, entering aquatic systems primarily through wastewater treatment plant (WWTP) effluents. researchgate.netnih.gov

Erythromycin residues have been identified across various environmental compartments, including surface waters, groundwater, sediments, and sewage sludge. nih.govresearchgate.net Concentrations can vary significantly by location and matrix. For instance, studies have reported erythromycin concentrations in surface water ranging from nanograms per liter (ng/L) to several micrograms per liter (µg/L). nih.gov In WWTP influents and effluents, concentrations can be higher, with some studies noting levels up to several thousand ng/L. mdpi.commdpi.com Due to its chemical properties, erythromycin has a tendency to partition from the water column into solid phases, leading to its accumulation in sediments and sludge at concentrations that can reach the microgram per kilogram (µg/kg) to milligram per kilogram (mg/kg) range. nih.goviastate.edumdpi.com

A global review highlighted that the majority of studies on erythromycin occurrence have been conducted in Asia, North America, and Europe, with significant data coming from China, the USA, and Spain. nih.gov There is comparatively less data for regions like Africa, South America, and Eastern Europe. nih.gov One of the most frequently detected environmental transformation products is anhydroerythromycin (also cited as erythromycin-H₂O), a dehydrated form of the parent compound, which is often found in raw sewage and treated wastewater. nih.gov

Interactive Data Table: Occurrence of Erythromycin in Various Environmental Matrices

| Environmental Matrix | Concentration Range | Key Findings | Geographic Focus of Studies |

| Surface Water | ng/L to µg/L nih.gov | Widespread detection; concentrations vary by season and proximity to discharge sources. nih.gov | Asia, North America, Europe nih.gov |

| Wastewater (Effluent) | up to 27,000 ng/L researchgate.net | Incomplete removal during conventional wastewater treatment is a major pathway to the environment. researchgate.net | Global, with extensive data from developed countries. nih.gov |

| Sediment | µg/kg to mg/kg iastate.edumdpi.com | Acts as a significant sink for erythromycin due to sorption. researchgate.netiastate.edu | Global nih.gov |

| Soil | ng/g to µg/g | Application of manure and biosolids from wastewater treatment can introduce erythromycin to agricultural soils. nih.gov | Primarily agricultural regions nih.gov |

| Groundwater | ng/L | Detected less frequently than in surface water, but indicates potential for leaching. nih.govresearchgate.net | Various regions, often linked to surface water contamination. researchgate.net |

Environmental Degradation Pathways of Erythromycin and its Derivatives

The persistence of erythromycin in the environment is governed by several degradation processes, including microbial breakdown, hydrolysis, and photolysis.

Biodegradation is a primary mechanism for the removal of erythromycin from the environment. mdpi.com Soil and water microorganisms play a crucial role in transforming and mineralizing this antibiotic. researchgate.netnih.gov Studies have shown that the rate of microbial degradation is highly dependent on the specific microbial community present and environmental conditions. nih.govnih.gov For example, research using ¹⁴C-labeled erythromycin in different agricultural soils demonstrated that mineralization rates varied significantly, with up to 90% of the compound mineralized to ¹⁴CO₂ in black soil and fluvo-aquic soil over 120 days, but only 30% in red soil over the same period. nih.gov This suggests that soils with higher microbial richness and diversity may degrade erythromycin more efficiently. nih.gov

In aquatic systems, biodegradation also occurs, though it can be slow. unil.ch Some bacterial species, such as Pseudomonas aeruginosa, have been identified as capable of degrading erythromycin. nih.govresearchgate.net Anaerobic digestion processes, such as those in WWTPs or for manure treatment, have also been shown to achieve high removal rates of erythromycin, exceeding 90-99% in some studies. mdpi.comnih.gov This removal is attributed to a combination of sorption to sludge and biodegradation by the anaerobic microbial consortium. mdpi.com

Erythromycin is known to be unstable in acidic conditions, undergoing hydrolysis to form inactive degradation products. researchgate.net This degradation involves an intramolecular cyclization reaction. researchgate.net While erythromycin ethylcarbonate is formulated to be more acid-stable than the base form, it is designed to be rapidly hydrolyzed to release the active erythromycin molecule. journals.co.za One patent document noted that 90% hydrolysis of this compound to the base form occurs in a 50% methanol (B129727)/water mixture. justia.com In the environment, hydrolysis is predicted to be a relevant degradation pathway, although detailed studies on the rates of this compound hydrolysis under various environmental pH and temperature conditions are lacking. Predictions for the parent erythromycin molecule suggest that it does not readily hydrolyze under typical ambient environmental conditions. env.go.jp

Photodegradation (breakdown by sunlight) is generally considered to be an inefficient and slow process for erythromycin under natural environmental conditions.

The primary transformation product of erythromycin identified in environmental samples and during degradation studies is anhydroerythromycin (erythromycin-H₂O). nih.govnih.gov This product is formed through the dehydration of the parent molecule, a process that can occur during wastewater treatment and in the aquatic environment. nih.gov Anhydroerythromycin is often detected at concentrations comparable to or even exceeding those of the parent erythromycin in wastewater effluents. nih.gov

Other degradation products can be formed through enzymatic processes. For instance, degradation by the esterase enzyme EreB can cleave the lactone ring of erythromycin. nih.gov Studies on the metabolism of erythromycin in aquaculture have also identified other derivatives, such as erythromycin C and E, appearing after administration of the drug. cabidigitallibrary.org However, specific environmental transformation products originating directly from this compound have not been documented in the literature. It is presumed that its primary transformation pathway is hydrolysis to erythromycin, after which it would follow the degradation routes of the parent compound.

Adsorption and Sorption Phenomena of Macrolides to Environmental Particulates

Sorption to soil, sediment, and sludge is a critical process governing the environmental fate and transport of erythromycin. researchgate.netmdpi.com As a macrolide, erythromycin has a strong affinity for particulate matter, which limits its mobility in soil and water but leads to its accumulation in solids. researchgate.netiastate.edu This partitioning behavior means that sediments often act as a major reservoir for erythromycin in aquatic ecosystems. iastate.edu

The extent of sorption is influenced by several factors, including the pH of the system and the organic matter content of the solid phase. d-nb.info Macrolide antibiotics like erythromycin tend to adsorb more strongly to clay particles and organic matter. iastate.edu This strong binding can reduce the availability of the antibiotic for microbial degradation and leaching into groundwater. iastate.edu Studies using sediment-water microcosms have confirmed that the dissipation of erythromycin from the water column is primarily due to its partitioning into the sediment. iastate.edu The distribution coefficient (Kd), which measures the ratio of the chemical's concentration in the solid phase to that in the water phase, has been reported for erythromycin in various soils and sediments, confirming its tendency to sorb. d-nb.info

Interactive Data Table: Factors Influencing Erythromycin Sorption

| Factor | Influence on Sorption | Research Findings |

| Soil/Sediment Type | Sorption is generally higher in soils and sediments with higher clay and organic matter content. iastate.edu | Macrolides show a strong affinity for clay particles and organic components, reducing their mobility. iastate.edu |

| pH | Sorption is pH-dependent due to the ionization of the erythromycin molecule. d-nb.infomdpi.com | The sorption behavior changes with the pH of the surrounding water, affecting the electrostatic interactions between the antibiotic and sediment surfaces. mdpi.com |

| Organic Matter | Higher organic matter content generally increases sorption. iastate.edu | Manure and other organic materials in soil can enhance the binding of erythromycin. iastate.edu |

| Ionic Strength | Can influence sorption, although the effect may be less pronounced than pH. d-nb.info | Changes in ionic strength can alter the surface charge of sediment particles and affect electrostatic interactions. d-nb.info |

Impact on Environmental Microbial Communities and the Propagation of Antimicrobial Resistance Genes in Ecosystems

The release of macrolide antibiotics like erythromycin into the environment is a significant concern due to its potential to disrupt natural microbial ecosystems and promote the spread of antimicrobial resistance. nih.govnih.gov Even at the low concentrations found in the environment, erythromycin can exert selective pressure on bacteria, favoring the survival and proliferation of resistant strains. nih.gov

Studies have shown that erythromycin can alter the structure and metabolic activity of soil and aquatic microbial communities. nih.govnih.gov For example, exposure to erythromycin was found to negatively affect the metabolic activity of soil microorganisms and cause shifts in the bacterial community composition. nih.gov In aquatic biofilms, erythromycin exposure led to changes in metabolic pathways related to lipid and amino acid metabolism. nih.gov

A major ecotoxicological concern is the propagation of antibiotic resistance genes (ARGs). The presence of erythromycin in the environment can select for bacteria carrying specific resistance genes. The most common mechanisms of resistance to erythromycin include:

Target site modification: This is often mediated by erm genes (erythromycin ribosome methylase), which encode enzymes that modify the ribosomal target of the antibiotic, preventing it from binding. mdpi.comfrontiersin.org The ermB gene is one of the most frequently cited resistance determinants found in environmental isolates. frontiersin.orgnih.gov

Active efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its target. This is typically mediated by mef (macrolide efflux) or msr genes. mdpi.comnih.gov

These ARGs are often located on mobile genetic elements, such as transposons and plasmids, which can be transferred between different bacterial species, including from environmental bacteria to human pathogens. nih.gov The detection of erm and mef genes in various environmental settings, including wastewater, surface water, and soil, confirms that these ecosystems act as important reservoirs for erythromycin resistance. nih.govplos.org

Biotransformation of Macrolides in Non-Target Environmental Organisms

This compound is an ester prodrug of erythromycin, designed for improved stability and absorption. In environmental and biological systems, it is anticipated to undergo hydrolysis to its active form, erythromycin A. The subsequent biotransformation pathways are therefore those of erythromycin A, which has been the subject of various studies in non-target environmental organisms. The metabolic processes in these organisms are crucial for determining the ultimate fate, persistence, and potential ecological impact of the antibiotic. Biotransformation can lead to detoxification, but it can also result in the formation of metabolites with their own biological activity.

Upon entering aquatic and terrestrial environments, erythromycin and its derivatives are subject to metabolism by a range of non-target organisms, including invertebrates, fish, and microorganisms. These processes involve various enzymatic reactions that alter the chemical structure of the parent compound.

Biotransformation in Aquatic Invertebrates

Studies on aquatic invertebrates have demonstrated their capability to metabolize erythromycin. For instance, research on the giant freshwater prawn (Macrobrachium rosenbergii) revealed that after oral administration of erythromycin base, slight biotransformation occurred. cabidigitallibrary.org The primary transformation products detected in the muscle tissue were other forms of erythromycin. cabidigitallibrary.org Specifically, after a 7-day treatment period, erythromycin E and erythromycin F were identified. cabidigitallibrary.org

Table 1: Biotransformation of Erythromycin in the Giant Freshwater Prawn (Macrobrachium rosenbergii)

| Parent Compound | Organism | Tissue | Transformation Products Detected | Citation |

|---|---|---|---|---|

| Erythromycin | Macrobrachium rosenbergii | Muscle | Erythromycin E, Erythromycin F | cabidigitallibrary.org |

Biotransformation in Fish

Fish have been shown to metabolize erythromycin through several pathways, similar to those observed in mammals. nih.gov In crucian carp (B13450389) (Carassius auratus) exposed to erythromycin, a significant portion of the absorbed antibiotic was metabolized through demethylation and dehydration. nih.gov The resulting metabolite was identified as a form of descladinose. nih.gov This indicates that fish possess the enzymatic systems necessary to structurally alter the erythromycin molecule. nih.gov

Further studies in rainbow trout (Oncorhynchus mykiss) have implicated specific enzyme families in the detoxification of erythromycin. nih.gov Key enzymes involved in the biotransformation include phase I detoxification enzymes like 7-ethoxyresorufin (B15458) O-deethylase (EROD) and phase II enzymes such as glutathione (B108866) S-transferases (GSTs) and uridine-diphosphate-glucuronosyltransferases (UGTs). nih.gov The activity of these enzymes suggests that fish employ established detoxification pathways to process xenobiotics like erythromycin. nih.gov

Table 2: Biotransformation of Erythromycin in Fish

| Parent Compound | Organism | Key Metabolic Pathways | Transformation Products | Key Enzymes Involved | Citation |

|---|---|---|---|---|---|

| Erythromycin | Crucian carp (Carassius auratus) | Demethylation, Dehydration | Descladinose | Not specified | nih.gov |

| Erythromycin | Rainbow trout (Oncorhynchus mykiss) | Detoxification | Not specified | 7-ethoxyresorufin O-deethylase (EROD), Glutathione S-transferases (GSTs), Uridine-diphosphate-glucuronosyltransferases (UGTs) | nih.gov |

Biotransformation by Environmental Microorganisms

Microorganisms play a pivotal role in the environmental degradation of antibiotics. Various bacterial strains have been identified that can degrade erythromycin. A novel erythromycin-degrading bacterium, Paracoccus versutus, isolated from sewage sludge, was shown to effectively break down the antibiotic. researchgate.net Analysis of the degradation process by this strain identified several intermediate products. researchgate.net

The degradation of erythromycin A by Paracoccus versutus involves multiple pathways, leading to a variety of transformation products. researchgate.net These metabolites suggest complex enzymatic actions, including hydrolysis and demethylation. researchgate.net The identification of these intermediates provides insight into the microbial catabolic processes that contribute to the natural attenuation of erythromycin in the environment. researchgate.net

Table 3: Erythromycin Transformation Products Identified from Microbial Degradation

| Parent Compound | Degrading Organism | Transformation Products Identified | Citation |

|---|---|---|---|

| Erythromycin A | Paracoccus versutus | Erythromycin B, Erythromycin C, Anhydroerythromycin A, N-demethyl-erythromycin A, Erythromycin A enol ether | researchgate.net |

| Erythromycin | Pseudomonas aeruginosa | Not specified, but biodegradation efficiency was 33.43% | srce.hr |

Future Research Directions and Advanced Academic Perspectives

Elucidation of Structure-Activity Relationships for Novel Erythromycin (B1671065) Ethylcarbonate Analogs

The future development of erythromycin ethylcarbonate analogs hinges on a deep and nuanced understanding of their structure-activity relationships (SAR). SAR studies are fundamental to identifying the structural components essential for antibacterial efficacy and the sites that can be modified to enhance desired properties without compromising activity. scirp.org For macrolides like erythromycin, the core structure consists of a 14-membered lactone ring, a desosamine (B1220255) sugar, and a cladinose (B132029) sugar. service.gov.ukresearchgate.net The integrity of this macrolactone ring and the presence of the desosamine sugar are considered crucial for activity. scirp.orgresearchgate.net

Future research will likely focus on creating novel analogs by modifying specific positions on the erythromycin scaffold while retaining the ethylcarbonate moiety at the 2'-hydroxyl position of the desosamine sugar, which defines it as a prodrug. The primary goal of these modifications would be to overcome existing resistance mechanisms, improve pharmacokinetic profiles, and broaden the spectrum of activity.

Key areas for SAR exploration include:

Modifications of the Lactone Ring: Positions 3, 6, 9, 11, and 12 of the lactone ring are accessible for chemical modification. service.gov.uk The development of ketolides, where the C3-cladinose sugar is replaced with a keto group, has shown that this position is critical for evading certain resistance mechanisms. nih.govnih.gov Future analogs of this compound could incorporate such features. For instance, creating 3-keto-erythromycin ethylcarbonate and introducing various extensions at other positions could yield compounds active against resistant pathogens. nih.gov

Modifications of the Cladinose Sugar: The 4''-hydroxyl group of the cladinose sugar is another key site for derivatization. service.gov.uknih.gov Research has shown that 4''-O-acyl, 4''-O-carbamate, and 4''-O-alkyl derivatives can influence how the molecule interacts with the bacterial ribosome, potentially interfering with polypeptide formation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR studies can provide predictive models for the biological activity of new analogs. nih.gov For example, analysis of 6-O-methylerythromycin derivatives revealed that increased hydrophobicity was favorable for activity against resistant strains, while hydrophilicity was more important for activity against susceptible strains. nih.gov Similar QSAR models for novel this compound analogs could guide the synthesis of compounds with optimized properties by predicting the effects of different substituents on parameters like lipophilicity and steric bulk.

| Position of Modification | Type of Modification | Observed Effect on Activity/Properties | Reference |

|---|---|---|---|

| C3-Cladinose | Replacement with a keto group (Ketolides) | Evades certain inducible resistance mechanisms. | nih.govnih.gov |

| C6 | Methylation (e.g., Clarithromycin) | Improves acid stability and pharmacokinetic profile. | scirp.orgservice.gov.uk |

| C9 | Conversion to 9-oxime derivatives | Can lead to compounds with significant activity against resistant strains. | service.gov.uknih.gov |

| C11/C12 | Formation of cyclic carbamates or carbazates | Can enhance activity against resistant pathogens. | service.gov.uk |

| 4''-OH (Cladinose) | Acylation or conversion to carbamates/alkyls | Potential to interfere with polypeptide formation at the peptidyl transferase center. | nih.gov |

| 2'-OH (Desosamine) | Esterification (e.g., Ethylcarbonate) | Creates a prodrug to mask bitter taste and improve stability. | mdpi.com |

Computational Modeling and In Silico Approaches in Prodrug Design and Optimization

Computational modeling and in silico techniques are indispensable tools for the rational design and optimization of prodrugs like this compound. researchgate.net These methods accelerate the drug development process by predicting the properties of virtual compounds, thereby reducing the time and cost associated with synthesizing and testing large numbers of molecules. pnas.orgmdpi.com

For this compound, in silico approaches can be used to design novel analogs with superior absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netrroij.com The primary goals would be to fine-tune the rate of conversion to the active erythromycin base, enhance bioavailability, and improve target specificity.

Future research in this area will likely involve several key computational strategies:

Prodrug Activation Modeling: Mathematical models can simulate the kinetics of prodrug activation. nih.gov A computational model for an this compound analog would factor in variables such as the rate of hydrolysis (enzymatic or chemical) to release active erythromycin, the growth rate of the target bacteria, and the decay rate of both the prodrug and the active drug. nih.govsymbiosisonlinepublishing.com This allows for the optimization of the linker (the ethylcarbonate group) to ensure the drug is released at the desired rate and location.

Quantitative Structure-Activity Relationship (QSAR): As mentioned previously, QSAR models are crucial. For prodrugs, they can correlate structural features not only with antibacterial activity but also with pharmacokinetic parameters like membrane permeability and solubility. pnas.org By screening virtual libraries of potential analogs, researchers can prioritize candidates that are predicted to have both high efficacy and a favorable ADME profile. pnas.orgnih.gov

Molecular Docking and Dynamics: These techniques simulate the interaction between a molecule and its biological target. In this case, simulations would model the binding of the active erythromycin (released from the prodrug) to the bacterial 50S ribosomal subunit. scirp.orgpnas.org This can help in designing modifications to the erythromycin core that enhance binding affinity, potentially overcoming resistance mechanisms caused by alterations to the ribosome. pnas.org

Pharmacokinetic (PK) Modeling: Dynamic systems modeling can be used to create mathematical representations of the pharmacokinetic behavior of a drug after administration. symbiosisonlinepublishing.comresearchgate.net By applying such models to different potential this compound analogs, researchers can predict their serum concentration profiles and other key PK variables, aiding in the selection of candidates with optimal in vivo performance. symbiosisonlinepublishing.com

| Computational Technique | Application in Prodrug Design | Specific Goal for this compound Analogs | Reference |

|---|---|---|---|

| Kinetic Modeling | Simulates the competition between bacterial growth and prodrug activation. | Optimize the hydrolysis rate of the ethylcarbonate linker for effective drug release. | nih.gov |

| QSAR | Predicts biological activity and physicochemical properties from molecular structure. | Screen virtual libraries to identify analogs with improved solubility, permeability, and potency. | pnas.orgnih.gov |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Design core modifications that enhance binding to the bacterial ribosome and overcome resistance. | scirp.orgpnas.org |

| Pharmacokinetic Modeling | Develops mathematical models to describe drug concentration over time in the body. | Predict in vivo behavior and select candidates with optimal pharmacokinetic profiles. | symbiosisonlinepublishing.comresearchgate.net |

Exploring Biocatalytic Pathways for Sustainable Macrolide Synthesis and Modification

The industrial production of macrolides like erythromycin has traditionally relied on fermentation followed by chemical modifications. nih.gov However, there is a growing interest in biocatalysis—the use of enzymes or whole microorganisms—to create more sustainable, efficient, and selective synthetic routes. frontiersin.org Future research into this compound will benefit significantly from advancements in this field.

The biosynthesis of the erythromycin core is a complex process orchestrated by a large enzyme complex known as a polyketide synthase (PKS). mdpi.comnih.gov Following the assembly of the macrolactone ring, further modifications such as hydroxylation and glycosylation are carried out by specific enzymes. mdpi.comresearchgate.net

Advanced research directions in biocatalysis include:

Engineered Biosynthesis: By manipulating the genes of the PKS and other tailoring enzymes in the producing organism, Saccharopolyspora erythraea, it is possible to generate novel erythromycin scaffolds. nih.gov This approach, often called combinatorial biosynthesis, could be used to produce precursors that are then converted to this compound analogs.

In Vitro Biocatalysis: Using purified enzymes offers a high degree of control and specificity for modifying the macrolide structure. frontiersin.org For instance, lipases could be explored for the enzymatic esterification of the 2'-hydroxyl group to form the ethylcarbonate ester, providing a greener alternative to chemical synthesis. frontiersin.org Similarly, other enzymes like alcohol dehydrogenases or transaminases could be used to modify other positions on the macrolide ring, such as the C-10 keto-group. frontiersin.org

Glycosylation Engineering: The sugar moieties are critical for the activity of macrolides. Glycosyltransferases (GTs) are enzymes that attach sugars to the macrolide scaffold. researchgate.net Research into promiscuous GTs could allow for the attachment of different sugar molecules to the erythromycin core, creating a diverse range of analogs before the final ethylcarbonate prodrug formation step. This could lead to compounds with altered biological activities or improved properties. researchgate.net

| Enzyme Class | Function in Natural Biosynthesis | Potential Application in Sustainable Synthesis | Reference |

|---|---|---|---|

| Polyketide Synthase (PKS) | Assembles the core macrolactone ring from simple building blocks. | Genetic engineering of PKS modules to create novel macrolide scaffolds. | mdpi.comnih.govnih.gov |

| Cytochrome P450 Monooxygenases (e.g., P450eryF) | Catalyzes specific hydroxylation reactions on the macrolide ring. | Used to introduce hydroxyl groups at specific sites to enable further modifications. | mdpi.com |

| Glycosyltransferases (GTs) | Attaches sugar moieties (e.g., desosamine, cladinose) to the aglycone. | Engineering GTs to attach novel or modified sugars to the erythromycin core. | researchgate.net |

| Lipases/Esterases | Not typically in biosynthesis, but used in biocatalysis. | Catalyze the esterification of the 2'-hydroxyl group to form the ethylcarbonate prodrug. | frontiersin.org |

| Alcohol Dehydrogenases | Not typically in biosynthesis, but used in biocatalysis. | Reduction of the C-10 keto-group to create new analogs with different conformations. | frontiersin.org |

Development of Novel Environmental Remediation Technologies for Macrolide Contaminants

The widespread use of macrolide antibiotics, including erythromycin, has led to their detection as environmental contaminants in wastewater, surface water, and soil. bohrium.comssu.ac.irnih.gov Because conventional wastewater treatment plants (WWTPs) often fail to remove these compounds completely, there is a pressing need for novel and more effective remediation technologies. bohrium.comssu.ac.ir The incomplete removal of antibiotics contributes to the proliferation of antibiotic-resistant bacteria in the environment. researchgate.net

Future research is focused on developing advanced technologies capable of efficiently degrading or removing macrolide contaminants like erythromycin and its derivatives from water sources.

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can non-selectively degrade a wide range of organic pollutants. ssu.ac.ir Technologies such as ozonation, UV irradiation, and photocatalysis have shown high removal efficiencies for macrolides. ssu.ac.irarviatechnology.com For example, combining ozonation with photocatalysis has been reported to remove over 95% of certain macrolides. ssu.ac.ir Future work will focus on optimizing these processes for large-scale applications and assessing the toxicity of any transformation products formed during treatment. irb.hr

Membrane Filtration: Advanced membrane technologies like nanofiltration (NF) and reverse osmosis (RO) can effectively remove macrolides from water based on size exclusion and physicochemical interactions. mdpi.com Studies have shown that NF and RO can achieve removal rates of over 95% for erythromycin. ssu.ac.irmdpi.com The development of novel membrane materials with improved flux, lower fouling potential, and higher selectivity for micropollutants is a key area of ongoing research.

Adsorption: Adsorption onto materials like activated carbon is a common method for removing organic contaminants. arviatechnology.com Granular activated carbon (GAC) can adsorb macrolides, but its capacity is finite, requiring costly regeneration or replacement. arviatechnology.com Research into new, highly efficient, and regenerable adsorbent materials is underway. One advanced system combines adsorption with electrochemical oxidation, where the adsorbed compounds are continuously destroyed, and the adsorbent material is reactivated in situ. arviatechnology.com

Biodegradation: While macrolides can be resistant to biodegradation in conventional biological treatment processes, research into specialized microbial communities capable of degrading these compounds is a promising avenue. bohrium.comirb.hr Identifying and cultivating microorganisms or microbial consortia that can use macrolides as a carbon source could lead to the development of enhanced biological reactors specifically designed for pharmaceutical-laden wastewater. irb.hr

| Technology | Mechanism | Reported Removal Efficiency for Macrolides | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Advanced Oxidation (Ozonation, UV) | Degradation by reactive oxygen species. | 63% - >95% | High efficiency; degrades a broad spectrum of pollutants. | High energy consumption; potential formation of toxic byproducts. | ssu.ac.irresearchgate.netnih.gov |

| Membrane Filtration (NF/RO) | Size exclusion and electrostatic repulsion. | >95% | Excellent removal of a wide range of contaminants. | High pressure required; membrane fouling; concentrate disposal. | ssu.ac.irmdpi.com |

| Activated Carbon Adsorption | Physical adsorption onto a porous surface. | Variable, can be high. | Effective for many organic compounds. | Saturation requires costly regeneration or disposal. | ssu.ac.irarviatechnology.com |

| Biodegradation | Metabolic breakdown by microorganisms. | Generally low to moderate in conventional systems, but can be enhanced. | Potentially low-cost and sustainable. | Slow process; requires specific microbial populations; incomplete degradation. | bohrium.comirb.hr |

Compound Index

| Compound Name |

|---|

| Erythromycin |

| This compound |

| Erythromycin A |

| Azithromycin |

| Clarithromycin (B1669154) |

| Roxithromycin |

| Dirithromycin (B1670756) |

| Telithromycin |

| Solithromycin |

| Desosamine |

| Cladinose |

| Penicillin |

| Cethromycin |

| Amoxicillin |

| Atenolol |

| Cephalexin |

| Cefuroxime |

| Paracetamol |

| Tranexamic Acid |

| Dopamine |

Q & A

Q. What are the key physicochemical properties of erythromycin ethylcarbonate, and how do they influence experimental design in pharmacokinetic studies?

Methodological Answer:

- Conduct differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to characterize crystallinity and stability.

- Use HPLC with UV detection (λ = 210 nm) to quantify solubility in buffers (e.g., pH 1.2–7.4) to simulate gastrointestinal conditions .

- Compare partition coefficients (logP) against erythromycin base to assess lipophilicity changes due to the ethylcarbonate esterification.

Q. How does this compound’s mechanism of action differ from other macrolides in bacterial ribosome binding?

Methodological Answer:

- Perform ribosomal binding assays using E. coli 70S ribosomes and fluorescence polarization to measure dissociation constants (Kd).

- Compare inhibition of peptide bond formation (via puromycin reaction) with this compound vs. azithromycin or clarithromycin .

- Use cryo-EM to resolve structural interactions between the ethylcarbonate group and ribosomal RNA motifs (e.g., 23S rRNA domain V) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data of this compound against Gram-negative pathogens?

Methodological Answer:

- Design a meta-analysis framework with strict inclusion criteria: standardized MIC testing (CLSI guidelines), controlled pH conditions, and strain-specific genomic annotations (e.g., efflux pump expression).

- Apply sensitivity analysis to exclude studies with methodological flaws (e.g., inconsistent inoculum sizes) .

- Validate findings using in vitro infection models (e.g., biofilm assays with Pseudomonas aeruginosa) to assess penetration efficacy .

Q. What experimental strategies are optimal for studying this compound’s stability under varying metabolic conditions?

Methodological Answer:

- Simulate hepatic metabolism using human liver microsomes (HLMs) and LC-MS/MS to identify primary metabolites (e.g., demethylation products).

- Quantify degradation kinetics in acidic environments (pH 2.0) using Arrhenius plots to model shelf-life predictions .

- Cross-validate stability data with in vivo studies in murine models, correlating plasma half-life (t½) with in vitro results .

Q. How can researchers address conflicting data on this compound’s immunomodulatory effects in chronic inflammation models?

Methodological Answer:

- Conduct dose-response studies in THP-1 macrophages to measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA.

- Compare transcriptional profiles (RNA-seq) of treated vs. untreated cells to identify off-target pathways (e.g., NF-κB signaling) .

- Reconcile discrepancies by controlling for batch variability in compound purity (≥98% by NMR) and endotoxin levels (<0.1 EU/mg) .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent toxicity in zebrafish embryos?

Methodological Answer:

- Apply nonlinear regression (e.g., Hill equation) to model LC50 values with 95% confidence intervals.

- Use Kaplan-Meier survival analysis for longitudinal toxicity studies, adjusting for covariates (e.g., water temperature, embryo stage) .

- Validate outliers via Grubbs’ test and repeat assays with triplicate sample sizes (n ≥ 30 embryos per group) .

Q. How should researchers design controlled experiments to isolate this compound’s impact on gut microbiota diversity?

Methodological Answer:

- Employ gnotobiotic mouse models to eliminate confounding variables from endogenous microbiota.

- Perform 16S rRNA sequencing (V4 region) with QIIME2 pipelines to analyze α/β-diversity shifts after treatment .

- Include a negative control (vehicle-only group) and positive control (vancomycin) to benchmark dysbiosis effects .

Data Interpretation and Validation

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s bioavailability?

Methodological Answer:

- Prioritize Caco-2 cell monolayers for preliminary permeability screening (Papp values >1 × 10⁻⁶ cm/s indicates high absorption) .

- Validate with in situ intestinal perfusion in rats, calculating effective permeability (Peff) and comparing to human pharmacokinetic data .

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible bioactivity assays?

Methodological Answer:

- Standardize synthesis protocols using anhydrous dimethylformamide (DMF) and triethylamine (TEA) as catalysts for esterification .

- Characterize each batch via FT-IR (carbonyl peak at 1740 cm⁻¹) and HPLC purity checks (retention time = 8.2 ± 0.3 min) .

- Archive batch records with raw spectral data and chromatograms for audit trails .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to preclinical studies of this compound in animal models of neonatal infection?

Methodological Answer:

- Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .

- Obtain approval from institutional animal care committees (IACUC) with protocols minimizing neonatal distress (e.g., controlled dosing via oral gavage) .

- Share de-identified raw data (e.g., survival curves, histopathology) via repositories like Figshare to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.